(S)-(+)-N-(2,3-Epoxypropyl)phthalimide
Overview
Description
“(S)-(+)-N-(2,3-Epoxypropyl)phthalimide” is a specialty product used for proteomics research . It is also known as “(S)-N-Glycidylphthalimide” and has a molecular formula of C11H9NO3 .
Synthesis Analysis
The synthesis of “this compound” involves a condensation reaction between phthalimide sodium salt and chloropropene. The produced 3-(phthaloyl) propylene undergoes an oxidation reaction with aryl peroxy acid to obtain N-(2,3-epoxypropyl) phthalimide . The molar ratio of phthalimide sodium salt to chloropropene to aryl peroxy acid is 1/(1.0-1.1)/(1.1-1.3). The reaction uses acetonitrile, dichloromethane, and trichloromethane as solvents .Molecular Structure Analysis
The empirical formula of “this compound” is C11H9NO3, and its molecular weight is 203.19 . The SMILES string representation of the molecule is O=C1N(C[C@H]2CO2)C(=O)c3ccccc13 .Physical And Chemical Properties Analysis
“this compound” appears as a white solid . It should be stored at 0-8 °C .Scientific Research Applications
Synthesis and Chemical Properties
Ring-Opening Reactions : A study by Halimehjani et al. (2014) discusses the regioselective ring-opening of N-(2,3-epoxypropyl)phthalimide with in situ prepared dithiocarbamic acid in water. This method is simple and yields excellent products, indicating its usefulness in synthesizing a new family of α-phthalimido-α′-dithiocarbamato propan-2-ols (Halimehjani, Hooshmand, & Shamiri, 2014).
Access to α-Phthalimido-α′-Substituted Propan-2-ones : Pace and Holzer (2012) demonstrated the regioselective ring opening of N-(2,3-epoxypropyl)phthalimide with various nucleophiles, resulting in a general protocol for preparing differently functionalized α-phthalimido-α′-substituted propan-2-ones (Pace & Holzer, 2012).
Applications in Organic Synthesis and Material Science
Microwave Catalyzed Reactions : Rohrbaugh et al. (2001) explored the microwave catalyzed reaction of N-(2,3-epoxypropyl)phthalimide with H-dimethylphosphonate. This method resulted in various compounds, demonstrating the potential of N-(2,3-epoxypropyl)phthalimide in synthesizing diverse chemical entities (Rohrbaugh, Munavalli, Wagner, Longo, & Durst, 2001).
Polyimide Synthesis : Im and Jung (2000) reported the synthesis of polyimides derived from N-[4-(4-aminophenyloxy)phenyl]-4-aminophthalimide. These high molecular weight polyimides exhibited enhanced thermal stability and glass transition temperatures, highlighting the role of phthalimide derivatives in advanced material synthesis (Im & Jung, 2000).
Pharmaceutical and Medicinal Applications
Anti-inflammatory and Therapeutic Potential : Sharma et al. (2010) discussed the wide range of applications of phthalimide analogues in medicinal chemistry, including anti-inflammatory and analgesic activities. The review highlights the role of these compounds in treating auto-immune disorders and other diseases (Sharma, Kumar, Kumar, & Singh, 2010).
Photocatalytic Cross-Couplings : Zhu and Fu (2021) described the visible light photoredox organic reactions of N-(acyloxy)phthalimide derivatives. These reactions are important for the synthesis of biologically active agents, demonstrating the utility of phthalimide derivatives in drug discovery (Zhu & Fu, 2021).
Safety and Hazards
properties
IUPAC Name |
2-[[(2S)-oxiran-2-yl]methyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10-8-3-1-2-4-9(8)11(14)12(10)5-7-6-15-7/h1-4,7H,5-6H2/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUILGEYLVHGSEE-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)CN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352110 | |
Record name | 2-{[(2S)-Oxiran-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
161596-47-0 | |
Record name | 2-[(2S)-2-Oxiranylmethyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161596-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycidyl phthalimide, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161596470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[(2S)-Oxiran-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-((2S)-Oxiran-2-ylmethyl)-1H-isoindol-1,3(2H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-oxiranylmethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.234 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glycidyl Phthalimide, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GA7C6L4S5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is (S)-(+)-N-(2,3-Epoxypropyl)phthalimide used in the synthesis of Rivaroxaban?
A1: this compound serves as a crucial chiral building block in the synthesis of Rivaroxaban []. The research paper describes a multi-step synthesis where this compound reacts with a precursor molecule, benzyl 4-(3-oxomorpholino)phenylcarbamate, through a ring-opening reaction. This reaction is followed by hydrolysis with hydrazine hydrate and a final step involving 5-chlorothiophene-2-carbonyl chloride to yield Rivaroxaban []. The use of this compound ensures the desired stereochemistry at a specific position in the final Rivaroxaban molecule.
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